3-(Pyridazin-4-yl)propanoic acid
Description
Historical Context and Evolution of Pyridazine (B1198779) and Propanoic Acid Chemistry
The chemistry of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, has a rich history. The parent heterocycle, pyridazine, is an aromatic compound, and its derivatives have been a subject of investigation for their potential as pharmaceuticals and agrochemicals. The synthesis of the pyridazine ring system can be achieved through various methods, often involving the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648).
Propanoic acid, a simple three-carbon carboxylic acid, is a fundamental building block in organic synthesis. It undergoes a variety of chemical reactions typical of carboxylic acids, such as esterification, amidation, and reduction. mdpi.com Industrially, it is produced through methods like the hydrocarboxylation of ethylene. bldpharm.com The combination of these two well-established chemical entities, pyridazine and propanoic acid, into a single molecule, 3-(Pyridazin-4-yl)propanoic acid, represents a logical progression in the quest for novel chemical structures with tailored properties.
Structural Distinctiveness and Chemical Significance of the Pyridazinyl Propanoic Acid Scaffold
The chemical structure of 3-(Pyridazin-4-yl)propanoic acid, with its pyridazine ring connected to a propanoic acid side chain via a carbon-carbon bond at the 4-position, bestows upon it a unique set of properties. The pyridazine ring is known to be electron-deficient due to the presence of two electronegative nitrogen atoms, which influences the reactivity of the entire molecule. This electron-withdrawing nature can affect the acidity of the propanoic acid's carboxylic group and the reactivity of the methylene (B1212753) groups in the side chain.
Table 1: Physicochemical Properties of 3-(Pyridazin-4-yl)propanoic acid
| Property | Value | Source |
| CAS Number | 1092297-70-5 | rlavie.combldpharm.com |
| Molecular Formula | C₇H₈N₂O₂ | rlavie.combldpharm.com |
| Appearance | Yellow solid | rlavie.com |
| Molecular Weight | 152.15 g/mol | bldpharm.com |
| Storage | Sealed in dry, 2-8°C | bldpharm.com |
Note: Detailed spectroscopic data such as NMR and IR spectra, while likely available from commercial suppliers, are not extensively published in publicly accessible research literature.
Properties
IUPAC Name |
3-pyridazin-4-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)2-1-6-3-4-8-9-5-6/h3-5H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLDKRRBBREHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Pyridazin 4 Yl Propanoic Acid and Analogous Structures
Convergent and Divergent Synthetic Approaches to the Core Pyridazinyl Propanoic Acid System
The construction of the 3-(pyridazin-4-yl)propanoic acid scaffold can be approached using either convergent or divergent synthetic strategies. A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. researchgate.net In this context, a functionalized pyridazine (B1198779) and a three-carbon propanoic acid synthon would be synthesized separately and then coupled. Conversely, a divergent synthesis begins with a central core structure, which is then elaborated through various reaction pathways to generate a library of diverse compounds. wikipedia.orgnih.gov For instance, a common pyridazine intermediate could be used to produce a range of analogs by modifying the side chain.
Strategic Functionalization of Pyridazine Precursors
A primary strategy for synthesizing the target molecule involves the initial formation of a pyridazine ring, followed by the introduction of the propanoic acid side chain at the 4-position. This requires a pyridazine precursor that is activated for C-C bond formation at this specific position.
A common method to activate the pyridazine ring is through halogenation. For example, 3,6-dichloropyridazine (B152260) can be prepared from maleic hydrazide and subsequently serve as a versatile starting material. researchgate.net While this provides handles at the 3 and 6 positions, targeted functionalization at C-4 often requires a different approach or multi-step synthesis to install a reactive group, such as a halogen or a metal-coordinating group, at the desired position.
Alternative methods involve the selective functionalization of the pyridazine scaffold using organometallic reagents. uni-muenchen.de Thio-substituted pyridazines, for instance, can act as building blocks where the sulfur group facilitates further reactions or can be removed after functionalization. uni-muenchen.de Electrochemical reduction of certain pyridazine compounds can also yield precursors suitable for further modification. google.com Once a suitable handle, like a halogen atom (Cl, Br, I), is in place at the 4-position, it can be used in various cross-coupling reactions to introduce the side chain.
Construction of the Propanoic Acid Side Chain
With a functionalized pyridazine precursor, the propanoic acid side chain can be installed using modern cross-coupling methodologies. These reactions offer a powerful and modular approach to forming the crucial C-C bond between the heterocyclic core and the aliphatic chain.
Plausible methods, based on established reactions for other heterocyclic systems, include:
Heck Reaction: Coupling of a 4-halopyridazine with an acrylate (B77674) ester (e.g., ethyl acrylate), followed by catalytic hydrogenation of the resulting double bond, would yield the desired propanoic ester, which can then be hydrolyzed.
Suzuki Coupling: Reaction of a 4-halopyridazine with a suitable boron-containing reagent, such as (3-ethoxy-3-oxopropyl)boronic acid or its pinacol (B44631) ester, in the presence of a palladium catalyst.
Sonogashira Coupling: Coupling with a propargyl alcohol or propiolic acid derivative, followed by reduction of the triple bond.
These approaches are summarized in the table below.
Table 1: Potential Cross-Coupling Strategies for Side Chain Construction
| Reaction Type | Pyridazine Substrate | Coupling Partner | Intermediate Product | Final Step |
|---|---|---|---|---|
| Heck Coupling | 4-Halopyridazine | Ethyl acrylate | Ethyl 3-(pyridazin-4-yl)acrylate | Hydrogenation & Hydrolysis |
| Suzuki Coupling | 4-Halopyridazine | Propanoic acid boronic ester | 3-(Pyridazin-4-yl)propanoate ester | Hydrolysis |
| Sonogashira Coupling | 4-Halopyridazine | Propargyl alcohol | 3-(Pyridazin-4-yl)prop-2-yn-1-ol | Oxidation & Reduction |
Formation of the Pyridazine Ring System with Propanoic Acid Conjugation
An alternative and often more direct route involves constructing the pyridazine ring from acyclic precursors that already contain the propanoic acid side chain or a masked version of it. This approach is a cornerstone of pyridazine synthesis. The most common method is the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) (N₂H₄) or its derivatives. wikipedia.org
For the synthesis of 3-(pyridazin-4-yl)propanoic acid, the key precursor would be a γ-ketoacid that incorporates the required carbon skeleton. A well-established method for preparing such γ-ketoacids is the Friedel-Crafts acylation of an aromatic or heterocyclic compound with succinic anhydride (B1165640). researchgate.net The resulting keto-acid can then be cyclized with hydrazine hydrate (B1144303) to form a dihydropyridazinone, which can be further modified (e.g., by aromatization and removal of the oxo group) to yield the target structure. researchgate.net
Table 2: Precursors for Pyridazine Ring Formation
| Precursor Type | General Structure | Resulting Pyridazine | Reference |
|---|---|---|---|
| γ-Ketoacid | R-CO-CH₂-CH₂-COOH | 6-R-4,5-dihydropyridazin-3(2H)-one | researchgate.net |
| 1,4-Diketone | R-CO-CH₂-CH₂-CO-R' | 3,6-Disubstituted Pyridazine | wikipedia.org |
| Tetrazine | Substituted 1,2,4,5-tetrazine | Substituted Pyridazine (via Diels-Alder) | uni-muenchen.dersc.org |
Chemo-, Regio-, and Stereoselective Synthesis Strategies
Achieving high levels of selectivity is crucial for the efficient synthesis of complex molecules. In the context of 3-(pyridazin-4-yl)propanoic acid and its analogs, this includes controlling the position of substituents (regioselectivity), the reactivity of different functional groups (chemoselectivity), and the three-dimensional arrangement of atoms (stereoselectivity).
Asymmetric Synthetic Routes to Chiral Analogues
The development of chiral analogs of 3-(pyridazin-4-yl)propanoic acid, particularly those with a stereocenter on the propanoic acid side chain (at the α or β position), requires asymmetric synthesis methodologies. While specific examples for this exact molecule are not prominent, established asymmetric transformations can be proposed.
Asymmetric Hydrogenation: If the side chain is introduced via a method that creates an unsaturated bond, such as a Heck or Wittig reaction, a subsequent asymmetric hydrogenation using a chiral catalyst (e.g., those based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) could establish the stereocenter with high enantiomeric excess.
Asymmetric Conjugate Addition: A chiral copper-catalyzed conjugate addition of an organometallic reagent to a pyridazinyl-substituted α,β-unsaturated ester could be employed to create a chiral center at the β-position of the side chain.
Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid or hydroxy acid, that already contains the desired stereocenter. For example, L-prolinol has been used as a starting point for the stereoselective synthesis of L-piperazic acid, a related nitrogen-containing heterocycle. acs.org This demonstrates the utility of the chiral pool in synthesizing complex heterocyclic structures.
Diastereoselective and Enantioselective Approaches in Related Systems
Significant progress in stereoselective synthesis has been made in related heterocyclic systems, providing a strong indication of the feasibility of applying these methods to pyridazine derivatives.
One powerful technique is the use of chiral organocatalysts. For instance, a highly modular and efficient atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been developed through an asymmetric multicomponent reaction. nih.gov This reaction, catalyzed by a chiral phosphoric acid, provides access to a wide range of atropisomers with excellent yields and enantioselectivities, highlighting the power of organocatalysis in controlling stereochemistry in fused nitrogen heterocycles. nih.gov
The development of enantioselective reactions catalyzed by metal complexes is also a prominent area. mdpi.com Such methodologies are frequently used to convert prochiral substrates into chiral products with high enantioselectivity. mdpi.comresearchgate.net These strategies, which include asymmetric additions, cyclizations, and cross-coupling reactions, form a robust toolbox that could be adapted for the stereocontrolled synthesis of chiral pyridazine-containing compounds. researchgate.netnih.gov
Table 3: Examples of Advanced Stereoselective Synthesis in Related Heterocycles
| Methodology | Catalyst/Reagent | Product Class | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Multicomponent Reaction | Chiral Phosphoric Acid | Axially Chiral Imidazo[1,2-a]pyridines | High enantioselectivity and modularity | nih.gov |
| Chiral Pool Synthesis | L-Prolinol | L-Piperazic Acid | Use of a naturally occurring chiral starting material | acs.org |
| Asymmetric Organocatalysis | Quinine-based primary amine | Chiral cyclic β-diones | Enantioselective Michael addition | mdpi.com |
Control of Substitution Patterns on the Pyridazine Moiety
Achieving specific substitution patterns on the pyridazine ring is a significant synthetic challenge due to the inherent electronic properties of the 1,2-diazine system. The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, deactivates it towards classical electrophilic aromatic substitution. researchgate.netliberty.edu Consequently, most successful strategies rely on constructing the ring from appropriately substituted acyclic precursors or through the functionalization of pre-formed pyridazine systems using modern cross-coupling techniques.
Key methodologies for controlling substitution include:
Cycloaddition Reactions: The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for the regioselective synthesis of pyridazines. organic-chemistry.org This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile, like an alkyne or enol ether. organic-chemistry.orgrsc.org The substitution pattern of the final pyridazine product is directly controlled by the substituents on the starting materials. For instance, the reaction of 1,2,3-triazines with 1-propynylamines provides a metal-free, highly regioselective route to 6-aryl-pyridazin-3-amines. organic-chemistry.org
Condensation of 1,4-Dicarbonyl Compounds: A classical and widely used method involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine or its derivatives. chemtube3d.com The substituents on the resulting pyridazine are determined by the substitution pattern of the dicarbonyl precursor. Oxidation of the initially formed dihydropyridazine (B8628806) yields the aromatic pyridazine ring. chemtube3d.com
Metal-Catalyzed Cross-Coupling: For pre-formed pyridazine rings, transition metal-catalyzed cross-coupling reactions are indispensable for introducing a wide array of substituents. Halogenated pyridazines serve as versatile handles for reactions like Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, alkyl, and alkynyl groups with high predictability. Copper-catalyzed reactions have also proven effective for C-N bond formation. nih.gov
The choice of synthetic strategy significantly impacts the achievable substitution patterns, as summarized in the table below.
Table 1: Methodologies for Controlled Pyridazine Substitution
| Synthetic Method | Precursors | Typical Resulting Substitution Pattern | Regioselectivity | Ref. |
|---|---|---|---|---|
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Substituted tetrazines and alkynes/alkenes | Trisubstituted or tetrasubstituted pyridazines | High, controlled by precursor electronics and sterics | organic-chemistry.orgrsc.org |
| Aza-Diels-Alder | 1,2,3-Triazines and 1-propynylamines | 6-Aryl-pyridazin-3-amines | High | organic-chemistry.org |
| Condensation | 1,4-Diketones and hydrazine | 3,6-Disubstituted or 3,4,5,6-tetrasubstituted | High, depends on precursor symmetry | chemtube3d.com |
Sustainable and Green Chemical Synthesis Techniques
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. For pyridazine synthesis, this involves adopting green chemistry principles to minimize waste, reduce energy consumption, and use less hazardous materials.
Solvent-Free and Aqueous Reaction Conditions
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Shifting away from volatile organic compounds (VOCs) towards greener alternatives like water or eliminating solvents altogether is a key goal.
Aqueous Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Certain cycloaddition reactions for heterocycle synthesis can be performed effectively in water. For example, the synthesis of some pyrimidine (B1678525) derivatives, which are structurally related to pyridazines, has been achieved in water using a catalyst, demonstrating the potential for such approaches. mdpi.com
Solvent-Free and Alternative Solvents: Reactions can be conducted under solvent-free conditions, often with microwave or ultrasonic irradiation to provide the necessary energy. researchgate.net Glycerol (B35011) has also emerged as a promising green solvent; it is biodegradable, non-toxic, and has a high boiling point, allowing for reactions to be conducted at elevated temperatures without pressurization. One-pot, three-component syntheses of imidazole-fused pyridines have been successfully carried out in glycerol with phosphoric acid as a catalyst, showcasing a green approach that could be adapted for pyridazine synthesis. researchgate.net
Catalytic Methodologies for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, allow for milder reaction conditions, and improve selectivity, all of which contribute to higher efficiency and less waste.
Transition metal catalysis is particularly prominent in pyridazine synthesis. numberanalytics.com
Copper Catalysis: Copper catalysts are attractive because copper is an earth-abundant and relatively low-toxicity metal. Cu(II)-catalyzed cycloaddition and cyclization reactions are powerful tools for constructing pyridazine and related N-heterocycle rings. organic-chemistry.orgmdpi.com
Palladium and Ruthenium Catalysis: Palladium catalysts are extensively used in cross-coupling reactions to functionalize pyridazine rings. liberty.edu Ruthenium catalysts have been employed in the cyclization of alkyne diols to form diketone intermediates, which can then be converted to pyridazines upon reaction with hydrazine. liberty.edu
Heterogeneous Catalysis: The use of heterogeneous catalysts, such as solid-supported catalysts, simplifies product purification and allows for catalyst recycling, further enhancing the sustainability of the process. numberanalytics.com
Table 2: Comparison of Catalytic Systems in Pyridazine Synthesis
| Catalyst Type | Example Reaction | Advantages | Ref. |
|---|---|---|---|
| Copper(II) | Aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones | Use of abundant metal, mild conditions, high functional group tolerance | organic-chemistry.org |
| Palladium(II) | Cross-coupling of internal alkynes | Formation of highly substituted pyridazines | liberty.edu |
| Ruthenium | In situ cyclization of alkyne diols | Transformation of readily available starting materials | liberty.edu |
Atom Economy and Reaction Design for Reduced Waste
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy are inherently less wasteful.
Key strategies for maximizing atom economy in pyridazine synthesis include:
Addition Reactions: Cycloaddition reactions, such as the Diels-Alder reaction, are highly atom-economical as all atoms from the reactants are incorporated into the product, with the only byproduct often being a small, stable molecule like nitrogen gas (N₂). rsc.orgorganic-chemistry.org
Multicomponent Reactions (MCRs): MCRs involve combining three or more starting materials in a single step to form a complex product that contains portions of all the reactants. These reactions are highly efficient and atom-economical. Novel MCRs have been developed for the synthesis of functionalized pyridazines under pressure or ultrasonication, representing a significant step towards waste reduction. researchgate.net
Cascade Reactions: A cascade reaction involves a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. A copper-catalyzed cascade involving N-iminative cross-coupling, electrocyclization, and oxidation has been developed to produce highly substituted pyridines from simple starting materials, a strategy with potential applications for pyridazine synthesis. nih.gov This approach minimizes purification steps and reduces solvent and material waste.
Designing a synthesis with high atom economy requires careful selection of reactions. For example, a substitution reaction, where a leaving group is displaced, will always have a lower atom economy than an addition reaction where all atoms are retained. primescholars.com
Chemical Reactivity and Transformation Pathways of 3 Pyridazin 4 Yl Propanoic Acid Derivatives
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical modifications, including derivatization, reduction, oxidation, and decarboxylation.
Derivatization to Esters, Amides, and Anhydrides
The carboxylic acid functionality of 3-(pyridazin-4-yl)propanoic acid and its analogs can be readily converted into a range of derivatives such as esters, amides, and anhydrides. These transformations are fundamental in medicinal chemistry for modulating the compound's physicochemical properties.
Esters: Esterification is a common transformation. For instance, the synthesis of methyl esters can be achieved using methanol (B129727) in the presence of a suitable catalyst. In one study, a related pyrazole-substituted propanoic acid was refluxed in methanol with sodium methoxide (B1231860) to yield the corresponding methyl ester. tubitak.gov.tr Another approach involves the reaction with ethyl 3-bromopropionate under phase transfer catalysis conditions to form the ethyl ester. mdpi.com
Amides: Amide derivatives are frequently synthesized to explore their biological activities. The general method involves activating the carboxylic acid, often with ethyl chloroformate in the presence of a base like triethylamine, followed by the addition of an appropriate amine. tubitak.gov.tr This method has been used to prepare a series of amide derivatives in moderate to good yields (30%-76%). tubitak.gov.tr The synthesis of hydrazides, a specific type of amide, is also a key transformation, typically achieved by reacting an ester derivative with hydrazine (B178648) hydrate (B1144303). nih.gov
Anhydrides: While less commonly reported for this specific molecule, the formation of mixed anhydrides is an intermediate step in some amide synthesis protocols. The reaction with ethyl chloroformate, for example, proceeds through a mixed anhydride (B1165640) which is then subjected to aminolysis. tubitak.gov.tr
The following table summarizes common derivatization reactions of the carboxylic acid moiety in pyridazine-containing propanoic acids:
| Derivative | Reagents and Conditions | Reference |
| Methyl Ester | Methanol, Sodium Methoxide, Reflux | tubitak.gov.tr |
| Ethyl Ester | Ethyl 3-bromopropionate, Phase Transfer Catalyst | mdpi.com |
| Amides | Amine, Triethylamine, Ethyl Chloroformate | tubitak.gov.tr |
| Hydrazides | Hydrazine Hydrate (from ester) | nih.gov |
Reduction and Oxidation Reactions of the Carboxyl Group
The carboxylic acid group can undergo reduction to form the corresponding primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). While specific examples for 3-(pyridazin-4-yl)propanoic acid are not prevalent in the reviewed literature, this is a standard reaction for carboxylic acids. slideshare.net
Oxidative reactions of the carboxyl group itself are not common as it is already in a high oxidation state. However, oxidative degradation of the entire molecule under harsh conditions is possible.
Decarboxylation and Related Transformations
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a significant reaction pathway under certain conditions. For the related 4-pyridylacetic acid hydrochloride, decarboxylation has been observed in dimethyl sulfoxide. rsc.org This suggests that pyridazine-containing propanoic acids may also undergo decarboxylation, particularly at elevated temperatures or in the presence of specific catalysts.
A related transformation is the Curtius rearrangement, which converts a carboxylic acid into an amine with the loss of one carbon atom. This multi-step process involves the formation of an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis. This procedure has been successfully applied to convert carboxylic acids to N-Boc protected amines in a one-pot synthesis using a zinc catalyst. organic-chemistry.org
Reactivity of the Pyridazine (B1198779) Heterocycle
The pyridazine ring, being an electron-deficient aromatic system, exhibits its own characteristic reactivity, which can be influenced by the propanoic acid side chain.
Nucleophilic and Electrophilic Substitution Reactions on the Pyridazine Ring
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group (like a halogen) is present on the ring. For example, a chloro-substituted pyridazine can react with nucleophiles like ammonia (B1221849) or hydrazine. mdpi.comnih.gov The reaction of a 4-chloropyridazine (B92835) derivative with aqueous ammonia to introduce an amino group is a documented transformation. mdpi.com Halogenated pyridazines are generally more prone to substitution reactions than ring-opening, in contrast to other diazines like pyrimidines and pyrazines. wur.nl
Electrophilic Aromatic Substitution (EAS): Electrophilic substitution on the pyridazine ring is generally difficult due to the deactivating effect of the two adjacent nitrogen atoms, which withdraw electron density from the ring carbons. youtube.com Reactions like nitration or halogenation typically require harsh conditions. The nitrogen atoms themselves can be sites of electrophilic attack (e.g., N-oxidation). When EAS does occur on the carbon framework, it is directed to specific positions to avoid placing a positive charge on the electronegative nitrogen atoms in the resonance intermediates. youtube.com For pyridine (B92270), a related heterocycle, electrophilic attack is favored at the 3-position. youtube.comyoutube.com
Ring-Opening and Rearrangement Processes
Under certain conditions, the pyridazine ring can undergo ring-opening reactions. For instance, some halogenated pyrimidines and pyrazines are known to undergo substitution via an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, particularly with strong nucleophiles like potassium amide in liquid ammonia. wur.nl While less common for pyridazines, the possibility exists. wur.nl
Rearrangement reactions can also occur, often leading to the formation of other heterocyclic systems. For example, certain 4-amino-3-halogenopyridazines have been shown to rearrange into pyrazoles. wur.nl
The synthesis of pyridazine derivatives can also involve cycloaddition reactions, such as the aza-Diels-Alder reaction, which constructs the pyridazine ring from acyclic precursors. acs.orgorganic-chemistry.orgorganic-chemistry.org
Reduction and Oxidation Chemistry of the Pyridazine Nucleus
The pyridazine ring in 3-(pyridazin-4-yl)propanoic acid can undergo both reduction and oxidation reactions, leading to a variety of modified heterocyclic structures. These transformations are crucial for altering the electronic properties and biological activity of the parent molecule.
The reduction of the pyridazine nucleus typically involves catalytic hydrogenation. While direct experimental data on the hydrogenation of 3-(pyridazin-4-yl)propanoic acid is not extensively documented, analogies can be drawn from the reduction of similar pyridine and pyrazine (B50134) derivatives. researchgate.netnih.gov Catalytic hydrogenation of pyridines over platinum oxide (PtO2) or rhodium on carbon (Rh/C) catalysts generally yields the corresponding piperidines. researchgate.netasianpubs.org The reaction conditions, such as hydrogen pressure and temperature, can be controlled to achieve either partial or complete saturation of the heterocyclic ring. For instance, the electrocatalytic hydrogenation of pyrazine has been shown to produce piperazine (B1678402) in high yield. nih.gov It is anticipated that the catalytic hydrogenation of 3-(pyridazin-4-yl)propanoic acid would similarly lead to the formation of 3-(piperazin-4-yl)propanoic acid or its partially reduced di- or tetrahydro-pyridazine intermediates. The presence of the carboxylic acid group may influence the reaction rate and selectivity, but complete reduction of the pyridazine ring is expected under standard hydrogenation conditions.
The oxidation of the pyridazine nucleus can be achieved using various oxidizing agents, leading to the formation of N-oxides or cleavage of the ring. The use of peroxy acids or hydrogen peroxide can lead to the formation of pyridazine N-oxides. These N-oxides are valuable intermediates for further functionalization of the pyridazine ring. researchgate.net Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4), can lead to the oxidative cleavage of the pyridazine ring or oxidation of the alkyl side chain. tsijournals.comresearchgate.netresearchgate.netgoogle.com For example, the oxidation of alkylpyridines with alkaline potassium permanganate has been shown to yield the corresponding pyridine carboxylic acids. google.com In the case of 3-(pyridazin-4-yl)propanoic acid, controlled oxidation could potentially yield pyridazine-4-carboxylic acid or other oxidized derivatives. The specific outcome of the oxidation reaction would depend on the choice of oxidant and the reaction conditions.
| Reaction Type | Reagents and Conditions | Expected Product(s) | Notes |
| Catalytic Hydrogenation | H2, PtO2 or Rh/C, solvent (e.g., acetic acid) | 3-(Piperazin-4-yl)propanoic acid, Dihydropyridazine (B8628806) and Tetrahydropyridazine intermediates | Complete saturation of the pyridazine ring is expected under standard conditions. nih.govresearchgate.netasianpubs.org |
| N-Oxidation | Peroxy acids (e.g., m-CPBA), H2O2 | 3-(Pyridazin-4-yl-1-oxide)propanoic acid, 3-(Pyridazin-4-yl-2-oxide)propanoic acid | Formation of mono-N-oxides is common for pyridazine derivatives. |
| Oxidative Cleavage/Side-Chain Oxidation | KMnO4, acidic or basic conditions | Pyridazine-4-carboxylic acid, Ring-opened products | Strong oxidation can lead to degradation of the heterocyclic ring. tsijournals.comresearchgate.netgoogle.com |
Table 1: Summary of Expected Reduction and Oxidation Reactions of 3-(Pyridazin-4-yl)propanoic Acid. This table is generated based on analogous reactions of similar heterocyclic compounds.
Formation of Fused and Condensed Heterocyclic Systems Involving the Pyridazine-Propanoic Acid Scaffold
The bifunctional nature of 3-(pyridazin-4-yl)propanoic acid, possessing both a reactive heterocyclic ring and a carboxylic acid side chain, makes it a valuable precursor for the synthesis of novel fused and condensed heterocyclic systems. These reactions often involve the participation of both the pyridazine nucleus and the propanoic acid moiety to construct new ring architectures.
Cyclization Reactions Leading to Novel Ring Architectures
Intramolecular cyclization of 3-(pyridazin-4-yl)propanoic acid derivatives can lead to the formation of various fused heterocyclic systems. One of the most direct cyclization pathways would involve the reaction of the carboxylic acid group with a suitable functional group on the pyridazine ring. For instance, if the pyridazine ring were to bear a hydroxyl or amino group adjacent to the propanoic acid side chain, intramolecular lactonization or lactamization could occur, respectively.
While direct examples of such cyclizations with 3-(pyridazin-4-yl)propanoic acid are not prevalent in the literature, analogous transformations are well-established in heterocyclic chemistry. The Pictet-Spengler reaction, for example, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgbeilstein-journals.orgnrochemistry.comnih.gov A suitably modified derivative of 3-(pyridazin-4-yl)propanoic acid, such as 3-(3-amino-pyridazin-4-yl)propanoic acid, could potentially undergo an intramolecular Pictet-Spengler-type cyclization to yield a fused dihydropyridinone system.
Another powerful method for constructing fused indole (B1671886) rings is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. mdpi.comwikipedia.orgthermofisher.comtaylorandfrancis.comnih.gov A hydrazino derivative of our target molecule, such as 3-(4-hydrazinylpyridazin-3-yl)propanoic acid, could serve as the hydrazine component in a Fischer indole synthesis, leading to the formation of a pyridazino[4,3-b]indole derivative.
Condensation and Annulation Strategies
Condensation reactions provide another avenue for elaborating the 3-(pyridazin-4-yl)propanoic acid scaffold into more complex heterocyclic systems. The active methylene (B1212753) group of the propanoic acid side chain can participate in condensation reactions with various electrophiles. For example, in the presence of a strong base, the α-carbon of the propanoic acid can be deprotonated to form a carbanion, which can then react with aldehydes, ketones, or esters.
The Gould-Jacobs reaction offers a classic strategy for the synthesis of quinoline (B57606) derivatives through the condensation of an aniline (B41778) with a malonic ester derivative, followed by thermal cyclization. wikipedia.orgresearchgate.netjasco.ropreprints.orgresearchgate.net An aminopyridazine derivative could potentially be employed in a Gould-Jacobs reaction with diethyl ethoxymethylenemalonate to construct a fused pyridopyrimidine system. This highlights the potential of using derivatives of 3-(pyridazin-4-yl)propanoic acid in well-established annulation strategies to access a wide array of novel heterocyclic compounds.
| Reaction Name | Required Functional Groups on Pyridazine Scaffold | Reagents/Conditions | Resulting Fused System |
| Pictet-Spengler Reaction | β-Pyridazinylethylamine | Aldehyde or Ketone, Acid catalyst | Tetrahydropyridopyridazine |
| Fischer Indole Synthesis | Hydrazinopyridazine | Aldehyde or Ketone, Acid catalyst | Pyridazinoindole |
| Gould-Jacobs Reaction | Aminopyridazine | Diethyl ethoxymethylenemalonate, Heat | Pyridopyrimidine |
Table 2: Potential Annulation Strategies for the Formation of Fused Heterocycles from 3-(Pyridazin-4-yl)propanoic Acid Derivatives. This table outlines hypothetical, yet plausible, synthetic pathways based on established named reactions.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 3-(Pyridazin-4-yl)propanoic acid in solution. One-dimensional (¹H and ¹³C) NMR provides initial information, while multi-dimensional techniques are essential for complete and unambiguous signal assignment.
Two-dimensional (2D) NMR experiments are critical for establishing the precise connectivity of atoms within the molecule. For a compound like 3-(Pyridazin-4-yl)propanoic acid, a combination of homonuclear and heteronuclear correlation experiments provides a complete picture of the proton and carbon framework. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 3-(Pyridazin-4-yl)propanoic acid, COSY would show a correlation between the two methylene (B1212753) groups in the propanoic acid side chain (the α-CH₂ and β-CH₂ protons). It would also reveal couplings between the protons on the pyridazine (B1198779) ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons directly to the carbons they are attached to. This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton. plos.org
The following table outlines the expected NMR data based on the analysis of pyridazine derivatives and similar structures. nih.govchemicalbook.com
Interactive Table 1: Predicted ¹H and ¹³C NMR Data and 2D NMR Correlations for 3-(Pyridazin-4-yl)propanoic acid
| Position | Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | COSY Correlations | HMBC Correlations |
| Pyridazine-3 | C | ~152 | H: ~9.2 (d) | H-6 | C-4, C-5 |
| Pyridazine-4 | C | ~140 | - | - | - |
| Pyridazine-5 | C | ~128 | H: ~7.8 (dd) | H-6, H-3 | C-3, C-4 |
| Pyridazine-6 | C | ~150 | H: ~9.1 (d) | H-5, H-3 | C-4, C-5 |
| Propanoic-α | C | ~35 | H: ~2.8 (t) | β-H | C=O, β-C, Pyridazine C-4 |
| Propanoic-β | C | ~31 | H: ~3.2 (t) | α-H | C=O, α-C, Pyridazine C-3, C-5 |
| Propanoic-C=O | C | ~175 | - | - | - |
| Carboxyl-OH | - | - | H: ~12 (s, broad) | - | C=O, α-C |
Note: Predicted chemical shifts (δ) are relative to TMS and can vary based on solvent and concentration. Coupling patterns are denoted as (s) singlet, (d) doublet, (t) triplet, (dd) doublet of doublets.
While solution NMR provides data on molecules in a solvated state, solid-state NMR (ssNMR) offers atomic-level insight into the structure of materials in their solid form. nih.gov This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for characterizing amorphous solids, which lack long-range order. acs.orgwikipedia.org
For 3-(Pyridazin-4-yl)propanoic acid, which is a solid at room temperature, ssNMR can differentiate between various solid forms. rlavie.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra. nih.gov Differences in the crystal packing and intermolecular interactions (such as hydrogen bonding involving the carboxylic acid and pyridazine nitrogens) in different polymorphs would result in distinct ¹³C chemical shifts. acs.org The presence of broad, poorly defined peaks in the ssNMR spectrum would indicate an amorphous form, whereas sharp, well-defined peaks are characteristic of a crystalline material. scut.edu.cn
Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes. nih.gov For 3-(Pyridazin-4-yl)propanoic acid, a key area of conformational flexibility is the rotation around the single bond connecting the propanoic acid side chain to the pyridazine ring.
By recording NMR spectra at various temperatures, one could study this rotational dynamic. At high temperatures, if the rotation is fast on the NMR timescale, the spectra would show averaged signals for atoms that are interchanging between different magnetic environments. As the temperature is lowered, the rotation slows down. If the energy barrier to rotation is high enough, the exchange rate may become slow enough that separate signals for the different conformers (rotamers) can be observed. Analysis of the line shapes of the signals as they broaden, coalesce, and resharpen with temperature changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. nih.govscilit.com This provides valuable information on the conformational preferences and energy landscape of the molecule.
Mass Spectrometry (MS) for Molecular Structure and Fragmentation
Mass spectrometry is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecule, as each formula has a unique exact mass based on the masses of its constituent isotopes. acs.org
For 3-(Pyridazin-4-yl)propanoic acid (C₇H₈N₂O₂), the theoretical monoisotopic mass of the neutral molecule is 152.0586 Da. In a typical HRMS experiment using electrospray ionization (ESI) in positive mode, the molecule would be observed as the protonated species, [M+H]⁺.
Interactive Table 2: Theoretical Exact Mass for HRMS Analysis
| Ion Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |
| [M] | C₇H₈N₂O₂ | 152.05858 |
| [M+H]⁺ | C₇H₉N₂O₂⁺ | 153.06638 |
| [M+Na]⁺ | C₇H₈N₂NaO₂⁺ | 175.04832 |
Observing a peak at m/z 153.0664 in an HRMS spectrum would confirm the elemental formula C₇H₈N₂O₂ with high confidence, distinguishing it from other potential formulas with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" that is characteristic of the molecule's structure.
The fragmentation of 3-(Pyridazin-4-yl)propanoic acid is expected to involve characteristic losses from both the propanoic acid side chain and the pyridazine ring. researchgate.net Plausible fragmentation pathways for the [M+H]⁺ ion (m/z 153) would include:
Loss of water (-18 Da): A common fragmentation for carboxylic acids, leading to an acylium ion at m/z 135.
Loss of formic acid (-46 Da): A rearrangement-based fragmentation resulting in an ion at m/z 107.
Decarboxylation (-44 Da): Loss of CO₂, a characteristic fragmentation of the carboxylic acid group, would produce an ion at m/z 109.
Cleavage of the pyridazine ring: The pyridazine ring itself can fragment, typically by losing N₂ (-28 Da) or HCN (-27 Da), leading to further daughter ions. researchgate.net
Interactive Table 3: Predicted MS/MS Fragmentation of [C₇H₉N₂O₂]⁺ (m/z 153)
| Predicted m/z | Proposed Lost Neutral Fragment | Formula of Fragment | Proposed Ion Structure |
| 135 | H₂O | C₇H₇N₂O⁺ | Protonated lactone or related acylium ion |
| 109 | CO₂ | C₆H₉N₂⁺ | Ethyl-pyridazine cation |
| 107 | HCOOH | C₆H₇N₂⁺ | Vinyl-pyridazine cation |
| 81 | C₂H₄O₂ | C₅H₅N₂⁺ | Protonated pyridazine ring |
| 80 | C₃H₅O₂ | C₄H₄N₂⁺ | Pyridazine radical cation |
This fragmentation data provides corroborative structural evidence, complementing the information obtained from NMR spectroscopy. plos.org
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that provides information on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio. This technique would be invaluable in characterizing 3-(Pyridazin-4-yl)propanoic acid, particularly in distinguishing it from any potential isomers.
In a typical IMS-MS experiment, ions of the compound would be generated, often using electrospray ionization (ESI), and introduced into a drift tube filled with an inert buffer gas. An electric field then propels the ions through the gas, and their drift time is measured. This drift time is proportional to the ion's rotationally averaged collision cross-section (CCS), a parameter that reflects the ion's three-dimensional shape.
For 3-(Pyridazin-4-yl)propanoic acid, IMS-MS could provide a unique CCS value, which would serve as an additional identifier to complement its mass. While no experimental CCS value has been reported, predictive models based on the molecule's structure could offer an estimated value. For instance, predicted CCS values for a structurally similar, albeit different, compound, 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride, have been calculated for various adducts, such as [M+H]⁺ (134.3 Ų) and [M+Na]⁺ (141.0 Ų). uni.lu Such predictions for 3-(Pyridazin-4-yl)propanoic acid would be a critical first step in the absence of experimental data.
Table 1: Predicted Collision Cross-Section (CCS) Values for Analogs of 3-(Pyridazin-4-yl)propanoic acid
| Compound | Adduct | Predicted CCS (Ų) |
|---|---|---|
| 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride | [M+H]⁺ | 134.3 |
| 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride | [M+Na]⁺ | 141.0 |
| 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | [M+H]⁺ | 145.1 |
| 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | [M+Na]⁺ | 153.7 |
Note: This data is for analogous compounds and not 3-(Pyridazin-4-yl)propanoic acid itself. The values are provided for illustrative purposes.
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding.
Characteristic Group Frequency Assignments for Functional Group Identification
The FT-IR and Raman spectra of 3-(Pyridazin-4-yl)propanoic acid would be expected to exhibit characteristic bands corresponding to its key functional groups: the pyridazine ring, the carboxylic acid, and the aliphatic chain.
Carboxylic Acid Group: A very broad O-H stretching band would be anticipated in the FT-IR spectrum, typically in the region of 3300-2500 cm⁻¹, due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp band around 1700-1725 cm⁻¹. docbrown.info The C-O stretching and O-H bending vibrations would also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹).
Pyridazine Ring: The aromatic C-H stretching vibrations of the pyridazine ring would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring would be observed in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, would also be expected.
Aliphatic Chain: The CH₂ stretching vibrations of the propanoic acid chain would be found in the 2950-2850 cm⁻¹ range. Bending (scissoring and rocking) vibrations for the CH₂ groups would appear in the fingerprint region.
Table 2: Expected Characteristic Vibrational Frequencies for 3-(Pyridazin-4-yl)propanoic acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak or not observed |
| C=O stretch | 1725-1700 (strong) | 1725-1700 (weak) | |
| C-O stretch | 1320-1210 | ||
| O-H bend | 1440-1395 | ||
| Pyridazine Ring | C-H stretch | ~3100-3000 | ~3100-3000 |
| C=N, C=C stretch | ~1600-1400 | ~1600-1400 | |
| Aliphatic Chain | C-H stretch | 2960-2850 | 2960-2850 |
| CH₂ bend | 1470-1450 | 1470-1450 |
Note: These are generalized ranges and the precise peak positions for 3-(Pyridazin-4-yl)propanoic acid would need to be determined experimentally or through high-level computational modeling.
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 3-(Pyridazin-4-yl)propanoic acid is expected to be dominated by transitions involving the pyridazine ring. The pyridazine moiety, being an aromatic heterocycle, will exhibit π → π* and n → π* transitions. The exact wavelengths (λmax) and molar absorptivities (ε) of these transitions would be influenced by the propanoic acid substituent and the solvent environment. While no specific UV-Vis data for this compound is available, related pyridazine derivatives show absorptions in the UV region. The degree of conjugation between the pyridazine ring and the carboxylic acid group, though separated by a propyl chain, might have a minor influence on the electronic spectrum.
X-ray Crystallography for Definitive Three-Dimensional Structure
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles of 3-(Pyridazin-4-yl)propanoic acid. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups and potential π-π stacking of the pyridazine rings. To date, no crystal structure for 3-(Pyridazin-4-yl)propanoic acid has been deposited in the Cambridge Structural Database.
Applications of 3 Pyridazin 4 Yl Propanoic Acid As a Versatile Chemical Building Block and Scaffold
Role in the Synthesis of Diverse Heterocyclic Compound Libraries
3-(Pyridazin-4-yl)propanoic acid and its derivatives are key precursors in the synthesis of a wide array of heterocyclic compounds. The pyridazine (B1198779) core, a six-membered ring with two adjacent nitrogen atoms, imparts distinct electronic and steric properties that influence the reactivity and biological activity of the resulting molecules.
One of the primary applications of this compound is in the construction of fused heterocyclic systems. For instance, it can be used to synthesize pyrrolo[1,2-b]pyridazines through a [3+2] cycloaddition reaction. nih.gov In this process, the pyridazinone acid, derived from the corresponding ester, generates a mesoionic intermediate in the presence of acetic anhydride (B1165640). This intermediate then reacts with dipolarophiles like methyl or ethyl propiolate to yield the target pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov The regioselectivity of this cycloaddition is a critical aspect, often elucidated using advanced spectroscopic techniques and X-ray crystallography. nih.gov
Furthermore, the propanoic acid side chain offers a handle for various chemical transformations, including the formation of amides, esters, and other functional groups. This versatility allows for the creation of extensive libraries of compounds with diverse substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The pyridazine nucleus itself is a recognized pharmacophore with a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antihypertensive properties. acs.orgresearchgate.net By modifying the propanoic acid moiety and the pyridazine ring, chemists can fine-tune the pharmacological profile of the resulting molecules.
The synthesis of pyridazin-3-one derivatives, which are structurally related to 3-(pyridazin-4-yl)propanoic acid, highlights the importance of this scaffold. nih.gov These compounds can be prepared through a one-pot multistep reaction involving the condensation of substituted acetophenones with glyoxylic acid, followed by ring closure with hydrazine (B178648) hydrate (B1144303). nih.gov Subsequent modifications, such as N-alkylation and the introduction of various side chains, lead to a diverse range of pyridazinone derivatives with potential therapeutic applications. nih.gov
The ability to generate diverse heterocyclic libraries is further exemplified by the synthesis of triazolopyridazines. For instance, 3-[6-(4-benzylpiperidin-1-yl)- nih.govsigmaaldrich.comtriazolo[4,3-b]pyridazin-3-yl]propanoic acid represents a more complex heterocyclic system built upon the pyridazine framework. aablocks.com
The following table provides a summary of some heterocyclic compounds synthesized using pyridazine-based precursors:
| Precursor | Reaction Type | Resulting Heterocycle | Reference |
| 3(2H)pyridazinone-butanoic acid | [3+2] Cycloaddition | Pyrrolo[1,2-b]pyridazine | nih.gov |
| Substituted acetophenone (B1666503) and glyoxylic acid | Condensation/Ring Closure | Pyridazin-3-one | nih.gov |
| 3-chloro-6-substituted phenyl pyridazines | Hydrazine reaction | 6-substituted phenylpyridazin-3-yl hydrazines | acs.org |
| Pyridazinone derivatives | Cyclization | Triazolopyridazine |
Utilization in Materials Science for Functional Polymer and Hybrid Material Development
While the primary focus of research on 3-(Pyridazin-4-yl)propanoic acid has been in medicinal chemistry, its structural features suggest potential applications in materials science. The presence of both a heterocyclic ring and a carboxylic acid group allows it to act as a monomer or a functionalizing agent in the development of novel polymers and hybrid materials.
The pyridazine moiety can be incorporated into the main chain or as a pendant group in polymers, influencing their thermal, optical, and electronic properties. The nitrogen atoms in the pyridazine ring can participate in hydrogen bonding and coordination with metal ions, leading to the formation of self-assembled structures and metal-organic frameworks (MOFs).
Although specific examples of the direct use of 3-(Pyridazin-4-yl)propanoic acid in polymer synthesis are not extensively documented in the provided search results, the analogous compound, 3-pyridinepropionic acid, is known to be used as a ligand to create coordination polymers. sigmaaldrich.com This suggests a similar potential for its pyridazine counterpart. The ability to form coordination polymers with various metal ions like Ag, Cu, and Zn opens up possibilities for creating materials with interesting catalytic, magnetic, or luminescent properties. sigmaaldrich.com
The development of functional polymers and hybrid materials often relies on the careful selection of monomers that can impart specific functionalities. The bifunctional nature of 3-(Pyridazin-4-yl)propanoic acid makes it a promising candidate for creating materials with tailored properties for applications in sensors, catalysis, and optoelectronics.
Applications in Coordination Chemistry and Ligand Design
The pyridazine ring and the carboxylate group of 3-(Pyridazin-4-yl)propanoic acid make it an excellent ligand for coordinating with metal ions. This has led to its application in the field of coordination chemistry, where it is used to synthesize metal complexes with diverse structures and potential catalytic activities.
Metal Complexation Studies and Ligand Binding Modes
The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group can act as donor atoms, allowing the ligand to bind to metal centers in various modes, such as monodentate, bidentate, or bridging. This versatility in coordination modes leads to the formation of a wide range of coordination compounds, from simple mononuclear complexes to complex polynuclear clusters and coordination polymers.
Studies on the coordination behavior of similar pyridazine-containing ligands have shown that the nature of the metal ion, the counter-anion, and the reaction conditions can influence the final structure of the complex. For example, 3-pyridinepropionic acid has been used in the hydrothermal synthesis of coordination polymers with Zn(II) and Cd(II), resulting in different structural motifs. sigmaaldrich.com It has also been employed as a bidentate chelating agent for rare-earth ions like Eu(III) and Tb(III) to enhance their fluorescence properties in sol-gels. sigmaaldrich.com These examples highlight the potential of pyridazinyl propanoic acids in creating functional coordination compounds.
Future Directions and Emerging Research Avenues for Pyridazinyl Propanoic Acids
Exploration of Novel Synthetic Pathways and Methodologies
While classical syntheses, such as the condensation of 1,4-dicarbonyl compounds or 4-ketoacids with hydrazines, remain fundamental, the demand for greater efficiency, regioselectivity, and functional group tolerance has driven the development of innovative synthetic strategies. wikipedia.orgorganic-chemistry.org Modern approaches are focused on building the pyridazine (B1198779) core with greater control and under milder conditions.
Recent advancements include:
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This has become a powerful tool for constructing the pyridazine ring. The reaction of electron-deficient tetrazines with various dienophiles, such as alkynyl sulfides or silyl (B83357) enol ethers, provides highly regioselective access to multi-substituted pyridazines following denitrogenation. organic-chemistry.orgrsc.orgrsc.org Lewis acid mediation can further enhance regiocontrol in these reactions. organic-chemistry.org
Metal-Catalyzed Cyclizations: Copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones is an efficient method for synthesizing 1,6-dihydropyridazines. organic-chemistry.org These intermediates can be easily oxidized to the corresponding pyridazines, often by simply changing the solvent or adding a simple base like NaOH. wikipedia.orgorganic-chemistry.org
Nitrogen-Atom Insertion: A novel approach involves the oxidative nitrogen insertion into pyrrolidines to form cyclic hydrazones. These N-N bond-containing heterocycles can then be oxidized to afford pyridazines. This method provides access to complex structures from readily available starting materials. acs.org
Sonochemical Synthesis: The use of ultrasound has been shown to accelerate chemical reactions, reduce energy consumption, and improve product selectivity in the synthesis of various heterocycles, offering a green chemistry approach to pyridazine synthesis. researchgate.net
These modern techniques are crucial for moving beyond simple scaffolds and enabling the synthesis of more complex pyridazinyl propanoic acid derivatives. A modular synthesis approach, for instance, has been used to create a library of pyridazine-based α-helix mimetics, showcasing the ability of these new methods to facilitate the creation of functionally diverse molecules. clockss.org
Table 1: Examples of Modern Synthetic Reactions for Pyridazine Derivatives
| Reaction Type | Starting Materials | Key Advantages | Reference(s) |
|---|---|---|---|
| IEDDA Reaction | Tetrazines + Alkynyl Sulfides | High regioselectivity, good transformability of sulfur substituents. | rsc.orgrsc.org |
| Cu-promoted Cyclization | β,γ-unsaturated hydrazones | Mild conditions, high functional group tolerance, good yields. | organic-chemistry.org |
| Nitrogen Insertion | Pyrrolidines + Anomeric Amide Reagent | Access to synthetically useful N-N bond-containing intermediates. | acs.org |
| Lewis Acid-Mediated IEDDA | 3-monosubstituted s-tetrazine + Silyl enol ethers | High regiocontrol, access to functionalized pyridazines. | organic-chemistry.org |
Investigation of Unconventional Chemical Reactivity and Transformation Mechanisms
A deeper understanding of the pyridazine ring's reactivity is unlocking new avenues for its functionalization. Research has moved beyond standard substitutions to explore more complex and sometimes surprising transformation mechanisms.
Key areas of investigation include:
Unconventional Substitution Reactions: In addition to standard nucleophilic aromatic substitution (SNAr), pyridazines can undergo other transformations. These include cine-substitution, where the entering group takes a position adjacent to the one vacated by the leaving group, and tele-substitution, involving substitution at a more remote position. wur.nlresearchgate.net Mechanistic studies have also identified pathways like the SN(ANRORC) mechanism, which involves an initial addition, ring-opening, and ring-closure sequence. wur.nl
Regiodivergent Reactions: The development of "regiodivergent catalysis" allows for the selective functionalization of different positions on the heterocyclic ring by tuning reaction conditions or catalysts. For instance, by choosing specific alkyllithium reagents and coordinating solvents, the alkylation of pyridazine can be directed to different carbon atoms, providing access to constitutional isomers that are otherwise difficult to separate. acs.org
Novel Rearrangements: Mechanistic studies have uncovered unusual rearrangement pathways. For example, the formation of cyclic hydrazones from azomethine imines can proceed through a unique self-catalysis mechanism involving a dimeric tetrazine intermediate. acs.org
Reactivity of High-Nitrogen Derivatives: The synthesis of derivatives like 6-azidotetrazolo[1,5-b]pyridazine, formed from 3,6-dichloropyridazine (B152260), highlights the unique reactivity and potential hazards of high-nitrogen systems. This compound exhibits azide-tetrazole isomerization and is noted to be explosive, underscoring the need for careful handling and the development of safer in-situ transformations. acs.org
These investigations into unconventional reactivity are critical for designing novel transformations and for the strategic functionalization of the pyridazine core in complex molecule synthesis.
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by shifting the paradigm from experimental trial-and-error to data-driven predictive design. researchgate.netnih.gov
In the context of pyridazinyl propanoic acids, these technologies offer several benefits:
Reaction Outcome Prediction: Deep learning models, particularly Graph Neural Networks (GNNs) and Transformers, can be trained on vast chemical reaction datasets (like USPTO and Reaxys) to predict the products of a reaction based on the reactants and reagents. deepchem.io This capability extends to both forward synthesis prediction and retrosynthesis, helping chemists design more efficient synthetic pathways. deepchem.io
Property Prediction and Candidate Screening: ML models can be built to predict the physicochemical or biological properties of virtual compounds. For example, a quantitative structure-property relationship (QSPR) model was developed to forecast the corrosion inhibition efficiency of pyridazine derivatives. researchgate.net Such models allow for the rapid in-silico screening of large virtual libraries of pyridazinyl propanoic acid derivatives to identify candidates with desired properties before committing to their synthesis. researchgate.netacs.org
Accelerated Material Discovery: By combining ML with a material genome approach, researchers can precisely design new materials for specific applications. This has been demonstrated in the discovery of pyridine-based polymers for capturing specific ions, where ML models accurately predicted adsorption capacity from the adsorbent's structure. acs.org This approach can be adapted to design pyridazine derivatives for targeted applications in materials science or medicine.
The integration of AI provides a powerful tool to navigate the vast chemical space of pyridazine derivatives, accelerating the discovery and development of new molecules with tailored functions. researchgate.net
Development of Advanced Analytical Techniques for Real-time Monitoring of Reactions
The optimization of novel synthetic pathways requires precise control and monitoring. The field is moving beyond traditional offline analytical methods like thin-layer chromatography (TLC) and post-reaction NMR or mass spectrometry towards advanced, real-time techniques. nih.govresearchgate.net
A prominent example is the use of in-line Raman spectroscopy coupled with continuous-flow processing. nih.gov This setup allows for the continuous analysis of a reaction mixture as it happens. The methodology involves:
Identifying Unique Spectral Signatures: Raman spectra of all starting materials and the expected product are acquired. A unique and intense Raman band specific to the product (or a disappearing band for a reactant) is identified. nih.gov
Real-time Monitoring: By monitoring the intensity of this characteristic band over time, the progress of the reaction can be tracked in situ. nih.gov
Rapid Optimization: This real-time data enables the rapid optimization of reaction variables such as temperature, flow rate, and reagent concentration. It provides immediate feedback on how changes affect reaction conversion and can also be used to monitor the formation of impurities or side products. nih.gov
By providing a continuous stream of data, these advanced analytical techniques allow for more efficient reaction development, improved quality control, and a deeper understanding of reaction kinetics, which is invaluable for scaling up the synthesis of promising pyridazinyl propanoic acid derivatives. nih.gov
Expanding the Chemical Space of Pyridazinyl Propanoic Acid Derivatives for Diverse Chemical Applications
The ultimate goal of developing new synthetic and analytical tools is to expand the accessible chemical space of pyridazinyl propanoic acid derivatives and explore their potential in a wide range of applications. jmchemsci.comrsc.org The inherent properties of the pyridazine ring, combined with the functional handles of the propanoic acid chain, make these compounds versatile scaffolds.
Emerging application areas and research directions include:
Medicinal Chemistry: Aryl and pyridazinyl propanoic acid derivatives are well-known for their pharmacological activities. orientjchem.org Research is focused on synthesizing and screening new derivatives for a variety of therapeutic targets, including anti-inflammatory, analgesic, antibacterial, and anticancer applications. ontosight.aihumanjournals.comacs.org
Agrochemicals: The pyridazine structure is found in a number of commercial herbicides. wikipedia.org Patents and research describe the synthesis of novel pyridazinyl carboxylic acid derivatives as potential plant growth regulators, highlighting their importance in agriculture. google.com
Materials Science: The ability of the nitrogen-containing heterocycle to interact with metal surfaces has led to the investigation of pyridazine derivatives as corrosion inhibitors. researchgate.net
Advanced Drug Modalities: The structural versatility of heterocycles like pyridazine makes them attractive components for modern therapeutic platforms. For example, nitrogen heterocycles are being explored as linkers in Proteolysis Targeting Chimeras (PROTACs), a technology that co-opts the cell's natural protein disposal system to eliminate disease-causing proteins. nih.gov
By leveraging modular synthesis strategies and high-throughput screening, researchers can create large, diverse libraries of these compounds to systematically explore structure-activity relationships and discover novel molecules for a multitude of chemical and biological applications. clockss.org
Q & A
Basic Question: What are the optimal synthetic routes for 3-(Pyridazin-4-yl)propanoic acid, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling pyridazine derivatives with propanoic acid precursors. A common approach is the nucleophilic substitution of halopyridazines with malonic acid derivatives under basic conditions. Key parameters include:
- Temperature: Elevated temperatures (80–100°C) improve reaction kinetics but may promote side reactions like decarboxylation .
- Catalysts: Pd-based catalysts enhance cross-coupling efficiency in Suzuki-Miyaura reactions for pyridazine functionalization .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while ethanol/water mixtures improve solubility of carboxylic acid products .
Yield optimization requires balancing these factors, with HPLC or LC-MS monitoring to track intermediate stability .
Advanced Question: How can structural contradictions in NMR data for 3-(Pyridazin-4-yl)propanoic acid derivatives be resolved?
Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from:
- Tautomerism: Pyridazine rings exhibit keto-enol tautomerism, altering proton environments. Use deuterated DMSO to stabilize tautomers and acquire 2D NMR (COSY, HSQC) for unambiguous assignments .
- Steric Hindrance: Bulky substituents on the pyridazine ring restrict rotation, causing diastereotopic proton splitting. Computational modeling (DFT) can predict splitting patterns .
- Impurity Interference: Trace solvents (e.g., DMF) or synthetic byproducts (e.g., decarboxylated derivatives) may overlap signals. Purify via preparative HPLC and validate with high-resolution mass spectrometry (HRMS) .
Basic Question: What analytical techniques are recommended for purity assessment of 3-(Pyridazin-4-yl)propanoic acid?
Answer:
Combine orthogonal methods:
- HPLC-UV/ELSD: Quantify impurities using C18 columns with acidic mobile phases (0.1% TFA) to enhance peak resolution .
- Elemental Analysis: Confirm C/H/N ratios within ±0.3% of theoretical values to verify stoichiometric purity .
- Melting Point Analysis: Sharp melting ranges (Δ < 2°C) correlate with crystalline homogeneity .
For advanced validation, use LC-MS to detect low-abundance byproducts (e.g., dimerization products) .
Advanced Question: How do electronic effects of pyridazine substituents modulate the acidity of the propanoic acid moiety?
Answer:
Electron-withdrawing groups (EWGs) on pyridazine (e.g., -NO₂, -Cl) increase acidity via resonance withdrawal:
- pKa Determination: Titrate in aqueous DMSO (20% v/v) to measure proton dissociation. EWGs lower pKa by 1–2 units compared to electron-donating groups (EDGs) .
- DFT Calculations: Analyze frontier molecular orbitals (FMOs) to quantify charge delocalization from the pyridazine ring to the carboxylic acid .
Experimental-computational synergy is critical for structure-activity relationship (SAR) studies in drug design .
Basic Question: What safety precautions are essential when handling 3-(Pyridazin-4-yl)propanoic acid in the lab?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Spill Management: Neutralize spills with sodium bicarbonate, then adsorb with inert materials (e.g., vermiculite) .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
Advanced Question: How can in vitro metabolic stability of 3-(Pyridazin-4-yl)propanoic acid be evaluated?
Answer:
- Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Phase II Metabolism: Test glucuronidation/sulfation using UDPGA/PAPS cofactors. Identify conjugates using high-resolution mass shifts (+176 Da for glucuronide, +80 Da for sulfate) .
- CYP Inhibition Screening: Use fluorogenic probes (e.g., CYP3A4) to assess competitive inhibition. IC₅₀ values >10 µM indicate low risk of drug-drug interactions .
Basic Question: What computational tools are suitable for predicting the physicochemical properties of 3-(Pyridazin-4-yl)propanoic acid?
Answer:
- LogP Calculation: Use ChemAxon or ACD/Labs to estimate partition coefficients. Cross-validate with shake-flask experiments .
- Solubility Prediction: Employ Abraham solvation parameters or COSMO-RS for aqueous solubility estimates. Adjust for pH-dependent ionization .
- Molecular Dynamics (MD): Simulate hydration shells to assess stability in biological matrices (e.g., plasma) .
Advanced Question: How can crystallographic data resolve polymorphism in 3-(Pyridazin-4-yl)propanoic acid salts?
Answer:
- PXRD vs. SCXRD: Compare powder X-ray diffraction patterns with single-crystal data to identify polymorphic forms. Anisotropic thermal parameters in SCXRD reveal lattice disorder .
- DSC/TGA: Detect polymorph transitions via endothermic peaks (DSC) and correlate with mass loss (TGA) .
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., H-bonds, π-stacking) to explain stability differences between polymorphs .
Basic Question: What strategies mitigate racemization during peptide conjugation involving 3-(Pyridazin-4-yl)propanoic acid?
Answer:
- Activation Method: Use coupling agents like HATU instead of EDCl to minimize carbodiimide-induced racemization .
- Low-Temperature Coupling: Conduct reactions at 0–4°C to slow base-catalyzed racemization .
- Chiral HPLC Monitoring: Employ Pirkle-type columns to detect <1% enantiomeric impurity .
Advanced Question: How does the pyridazine ring’s π-deficient nature influence supramolecular interactions in metal-organic frameworks (MOFs)?
Answer:
- Coordination Sites: Pyridazine’s N-atoms act as Lewis bases, forming coordination bonds with transition metals (e.g., Cu²⁺, Zn²⁺). Single-crystal XRD confirms octahedral geometries in MOFs .
- π-π Stacking: The electron-deficient ring stacks with aromatic linkers (e.g., terephthalate), enhancing MOF stability. DFT calculations quantify interaction energies (−15 to −25 kJ/mol) .
- Gas Adsorption: Tune pore size via pyridazine-functionalized linkers for selective CO₂/N₂ separation (Qst >30 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
